Propylhydrazine hydrochloride
Description
Historical Context of Hydrazine (B178648) Chemistry Research
The journey into hydrazine chemistry began in 1875 when German chemist Emil Fischer first synthesized organic derivatives, notably phenylhydrazine (B124118). This initial work was crucial for his research on sugar structures. However, the isolation of the parent compound, hydrazine (N₂H₄), was achieved later. In 1887, Theodor Curtius successfully synthesized hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid, though he was unable to isolate pure hydrazine. Pure anhydrous hydrazine was first prepared by the Dutch chemist Lobry de Bruyn in 1895.
A significant advancement in hydrazine production came in 1907 with Friedrich August Raschig's development of the Olin Raschig process, which allowed for the efficient and economical synthesis of hydrazine from ammonia (B1221849) and sodium hypochlorite (B82951). This process was pivotal for industrial-scale production. The 20th century saw hydrazine's prominence grow, particularly as a high-energy rocket propellant during World War II and later in space exploration.
Evolution of Hydrazine Compound Applications in Synthetic Methodologies
The applications of hydrazine and its derivatives have evolved far beyond their initial use as propellants. In organic synthesis, they are indispensable reagents. A classic application is the Wolff-Kishner reduction, where hydrazones formed from ketones or aldehydes are treated with a base to reduce the carbonyl group to a methylene (B1212753) group.
Hydrazine derivatives are fundamental building blocks for the synthesis of various heterocyclic compounds, such as pyrazoles and pyridazines. This has had a profound impact on medicinal chemistry and agrochemicals. Many pharmaceuticals and pesticides are synthesized using hydrazine as a precursor. Furthermore, substituted hydrazines are key reagents for creating crystalline derivatives of carbohydrates and for qualitative tests for carbonyl functions.
Significance of Hydrazine Hydrochloride Salts in Academic Research
While hydrazine itself is a highly reactive and hazardous liquid, its salt forms, particularly hydrochloride salts, offer significant advantages in a research setting. By treating hydrazine or its organic derivatives with mineral acids like hydrochloric acid, stable and solid hydrazinium (B103819) salts are formed.
The primary significance of these salts lies in their enhanced stability and ease of handling compared to the free base. This makes them safer to store, transport, and use in various chemical reactions. The hydrochloride salt can be easily converted back to the free hydrazine in situ or used directly as a nucleophile or reactant in a variety of synthetic procedures. This practicality has made hydrazine hydrochloride and its substituted variants, like propylhydrazine (B1293729) hydrochloride, common reagents in academic and industrial research laboratories. The formation of a salt also modulates the reactivity of the hydrazine moiety, a feature that can be exploited in multi-step syntheses.
Overview of Propylhydrazine Hydrochloride in Contemporary Chemical Science
This compound is a specific alkyl-substituted hydrazine salt that serves as a valuable building block and reagent in modern chemical science. Its simple alkyl structure combined with the reactive hydrazine group makes it a target of interest for specific applications.
General Structural Features and their Implications for Reactivity
This compound consists of a propyl group (CH₃CH₂CH₂-) attached to one of the nitrogen atoms of the hydrazine core, with the molecule protonated by hydrochloric acid to form the salt. This structure has several implications for its chemical behavior.
The propyl group is a simple, electron-donating alkyl group. This influences the nucleophilicity of the hydrazine nitrogens. The hydrochloride salt form makes the compound a solid, which is typically stored at refrigerated temperatures (2-8°C) to ensure stability. sigmaaldrich.com Its salt nature means it is more soluble in polar solvents compared to its free base counterpart. In chemical reactions, the propyl group provides a degree of steric hindrance compared to unsubstituted hydrazine, which can influence regioselectivity in certain synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 56795-66-5 | chemuniverse.com, synthonix.com |
| Molecular Formula | C₃H₁₁ClN₂ | synthonix.com |
| Molecular Weight | 110.59 g/mol | chemuniverse.com, synthonix.com |
| Form | Solid | sigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Research Trajectories and Emerging Areas for this compound
Recent research has highlighted the utility of this compound in specialized, high-impact fields, moving beyond its role as a simple synthetic intermediate. Two notable areas are chemoproteomics and materials science for renewable energy.
In Chemoproteomics: this compound has been utilized in the development of nucleophilic hydrazine probes for a technique known as "reverse-polarity" activity-based protein profiling (RP-ABPP). sigmaaldrich.com In these studies, it serves as a competitor to more complex clickable probes, helping to validate the targets of these probes within the human proteome. sigmaaldrich.com This application leverages the nucleophilicity of the hydrazine group to interact with electrophilic sites on proteins.
In Perovskite Solar Cells: A significant emerging application is its use as a reducing agent in the fabrication of perovskite solar cells (PSCs). nih.gov The precursor solutions used to create perovskite films can degrade over time, with iodide (I⁻) being oxidized to iodine (I₂), which harms the performance and reproducibility of the solar cells. nih.gov Research has shown that adding organic hydrazine halides, including this compound (PHC), to aged precursor solutions can reverse this degradation by reducing I₂ back to I⁻. nih.gov This restoration of the precursor solution leads to a significant improvement in device efficiency. nih.gov
Table 2: Performance of Perovskite Solar Cells with Different Hydrazine Hydrochloride Additives
| Additive | Resulting Device Efficiency | Source |
|---|---|---|
| This compound (PHC) | 22.6% | nih.gov, researchgate.net |
This research demonstrates that while structurally simple, this compound is a potent reducing agent in this context, contributing to the development of more stable and efficient solar energy technologies. nih.gov Its effectiveness highlights a promising trajectory for its use in advanced materials and renewable energy research.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
propylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNFFIGQDGOCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021208 | |
| Record name | Propylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56795-66-5 | |
| Record name | Propylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Studies
Classical and Modern Synthetic Routes to Propylhydrazine (B1293729) Hydrochloride
The synthesis of propylhydrazine and its subsequent conversion to the hydrochloride salt can be achieved through various chemical strategies. These methods primarily include the direct alkylation of hydrazine (B178648) and the reduction of hydrazine derivatives. The choice of synthetic route often depends on factors such as desired yield, purity, and the availability of starting materials.
Direct alkylation of hydrazine with a suitable propylating agent is a common approach for the synthesis of propylhydrazine. wikipedia.org This reaction introduces a propyl group onto one of the nitrogen atoms of the hydrazine molecule. The resulting propylhydrazine can then be treated with hydrochloric acid to form the stable hydrochloride salt.
One specific method involves the use of potassium propyl sulfate (B86663) as the propylating agent. While direct alkylation with alkyl halides can be inefficient and lead to multiple substitutions, other alkylating agents are employed. wikipedia.org The reaction between potassium propyl sulfate and hydrazine would theoretically yield propylhydrazine, which can then be converted to its hydrochloride salt.
A significant challenge in the direct alkylation of hydrazine is controlling the degree of substitution. wikipedia.org Due to the presence of two nucleophilic nitrogen atoms and replaceable hydrogen atoms, the reaction can yield a mixture of mono-, di-, tri-, and even tetra-substituted hydrazines. dtic.milresearchgate.net To favor mono-alkylation, reaction conditions such as the molar ratio of reactants, temperature, and solvent must be carefully controlled. kirj.ee Using a large excess of hydrazine can help minimize the formation of poly-alkylated products. kirj.ee The inherent basicity of hydrazine also plays a role, as it can be protonated, influencing its nucleophilicity.
An alternative to direct alkylation is the synthesis of a hydrazine derivative followed by a reduction step. This multi-step approach can offer better control over the final product.
One such method involves the reduction of propylideneazine. Propylideneazine can be prepared by the condensation of propanal with hydrazine. Subsequent reduction of propylideneazine can yield 1,2-di-n-propylhydrazine. For example, reduction using lithium aluminum hydride has been reported to produce 1,2-di-n-propylhydrazine with a 77.5% yield. cdnsciencepub.com This disubstituted hydrazine can then be converted to its dihydrochloride (B599025) salt, which has a melting point of 175-175.5°C. cdnsciencepub.com
Various reducing agents are employed in the synthesis of hydrazine derivatives. Hydrazine itself is a powerful reducing agent, particularly in basic solutions. organicchemistrydata.orgsciencemadness.org In synthetic organic chemistry, hydrazine is famously used in the Wolff-Kishner reduction to convert carbonyl groups into methylene (B1212753) groups. wikipedia.orgorganicchemistrydata.org Other common reducing agents include metals like zinc, tin, and iron, as well as borohydrides such as sodium borohydride. mdpi.com The choice of reducing agent is critical as it can influence the selectivity and outcome of the reaction. For instance, in the synthesis of 1,2-dialkylhydrazines from azines, lithium aluminum hydride has been shown to be an effective reducing agent. cdnsciencepub.com The mechanism of reduction often involves the transfer of hydrogen atoms to the substrate. mdpi.com
Synthesis of Propylhydrazine Dihydrochloridescholaris.camdpi.commetu.edu.tr
Propylhydrazine dihydrochloride (CAS No. 70629-59-3) is a chemical reagent with the molecular formula C₃H₁₂Cl₂N₂. rrscientific.com While it is often used as a starting material in more complex syntheses, detailed standalone preparations in academic literature are less common than its application. For instance, it serves as a key reactant in the synthesis of tetrahydroindazole-based ligands, where it is reacted with an acetate (B1210297) derivative in the presence of potassium carbonate and ethanol (B145695). nih.gov
A plausible synthetic route can be inferred from methodologies used for analogous 1,2-dialkylhydrazines. One such method involves the reduction of azines. The synthesis of the related compound, 1,2-di-n-propylhydrazine, has been successfully achieved by the reduction of 1-propylideneazine using lithium aluminum hydride. cdnsciencepub.com Following the reduction, treatment of the resulting dialkylhydrazine base with hydrochloric acid would yield the corresponding dihydrochloride salt. A similar approach, starting with the appropriate propyl-substituted azine, could theoretically be employed to produce propylhydrazine, which would then be converted to its dihydrochloride salt.
Synthesis of Propargyl Hydrazine Hydrochloride Derivativesbenchchem.com
The synthesis of propargyl hydrazine derivatives, which are characterized by the prop-2-yn-1-yl group, can be accomplished through several effective routes. A primary method is the direct alkylation of hydrazine with propargyl bromide, which relies on the nucleophilic nature of hydrazine attacking the electrophilic carbon of the bromide. To circumvent common issues like dialkylation, alternative strategies such as the Gabriel synthesis have been adapted. This multi-step approach utilizes a phthalimide (B116566) protecting group to ensure monoalkylation, thereby improving yield and purity. Another advanced method involves the N'-alkylation of trifluoroacetyl hydrazides, which provides a controlled route to N'-substituted hydrazides. scholaris.cacdnsciencepub.com
The most direct synthesis of propargyl hydrazine involves the nucleophilic substitution reaction between propargyl bromide and hydrazine hydrate (B1144303). To minimize the formation of the bis-propargyl hydrazine byproduct, a molar excess of hydrazine hydrate (typically 2-3 equivalents) is used. The reaction is generally conducted under an inert atmosphere to prevent unwanted side reactions.
The process involves the dropwise addition of propargyl bromide to a solution of hydrazine hydrate in a suitable solvent at a reduced temperature, typically between 0–5°C. After the initial addition, the mixture is allowed to warm to room temperature and is stirred for an extended period, often 12–24 hours, to ensure the reaction proceeds to completion.
Table 1: Typical Reaction Conditions for Propargyl Hydrazine Synthesis
| Parameter | Condition | Purpose | Source |
|---|---|---|---|
| Reactants | Propargyl Bromide, Hydrazine Hydrate | Nucleophilic Substitution | |
| Stoichiometry | 2-3 equivalents of Hydrazine Hydrate | Minimize dialkylation | |
| Temperature | 0–5°C initially, then room temp. | Control reaction rate, prevent side reactions | |
| Solvent | Anhydrous Ethanol or Acetone (B3395972) | Dissolve reactants, maintain homogeneity |
| Atmosphere | Inert (Nitrogen or Argon) | Prevent oxidation and side reactions | |
Upon completion of the reaction, the crude propargyl hydrazine product must be isolated and purified. The initial isolation is often achieved through vacuum filtration to remove precipitated salts or by evaporating the solvent. The primary purification challenge is the removal of unreacted hydrazine and any inorganic salts formed during the reaction. Recrystallization from a solvent such as ethanol or ethyl acetate is a highly effective method for this purpose.
For syntheses where separating mono- and di-alkylated products is necessary, column chromatography is the preferred purification technique. cdnsciencepub.com To obtain the final hydrochloride salt, the purified free base of propargyl hydrazine is treated with concentrated hydrochloric acid.
Advanced Synthetic Strategies and Yield Optimization
Optimizing synthetic strategies is crucial for maximizing yield and purity. This involves the careful selection of reaction parameters and, in some cases, the use of protecting groups or alternative reagents to guide the reaction toward the desired product and away from side reactions like over-alkylation. cdnsciencepub.com
The principles of yield optimization are applicable to the synthesis of derivatives starting from propylhydrazine hydrochloride. In the synthesis of an ethyl 1'-propyl-1',4',6',7'-tetrahydrospiroindazole-3'-carboxylate, propylhydrazine dihydrochloride was reacted with an ethyl acetate derivative. nih.gov The reaction was carried out in ethanol at room temperature for four hours, using potassium carbonate as a base to neutralize the hydrochloride salt and facilitate the condensation reaction, resulting in an 82% yield. nih.gov
General optimization studies on related hydrazine derivative syntheses have shown that solvent choice and reaction time are critical. For example, in the reaction of furanones with phenylhydrazine (B124118) hydrochloride, various solvents were tested, and it was found that refluxing in ethanol for 8 hours provided the optimal conditions for yield. researchgate.net This highlights the importance of empirical testing of parameters to optimize the synthesis of specific hydrazine derivatives.
Temperature and solvent are fundamental parameters that significantly influence the rate, yield, and selectivity of hydrazine derivative syntheses.
Temperature Effects:
Low Temperatures (0–5°C): Often employed during the initial addition of reactive electrophiles like propargyl bromide to control the exothermic nature of the reaction and suppress the formation of byproducts from over-alkylation.
Elevated Temperatures (Reflux): Used to drive reactions to completion, especially when less reactive species are involved or when overcoming activation energy barriers, such as in certain cyclization reactions. researchgate.net The Wolff-Kishner reaction, for instance, requires high temperatures (180–210°C), achieved by using high-boiling solvents like diethylene glycol. sciencemadness.org
Temperature and Equilibrium: In reversible reactions like the hydrolysis of acetone azine to form hydrazine hydrate, the equilibrium constant increases with temperature, favoring product formation. researchgate.net
Solvent Effects:
Polar Protic Solvents (e.g., Ethanol): Commonly used as they effectively dissolve both hydrazine salts and organic substrates, facilitating a homogeneous reaction environment. nih.gov
Polar Aprotic Solvents (e.g., DMF, THF): Often used in alkylation reactions, particularly when strong, soluble bases are required. The choice of solvent can dramatically affect conversion rates. For example, in the alkylation of N′-trifluoroacetyl hydrazides, switching the solvent and base system was shown to significantly improve yield. cdnsciencepub.com The regioselectivity in the synthesis of pyrazoles from propargyl aldehydes and hydrazinium (B103819) salts is also influenced by the reaction medium. metu.edu.tr
Table 2: Influence of Temperature and Solvent in Hydrazine Syntheses
| Reaction Type | Solvent(s) | Temperature | Effect | Source |
|---|---|---|---|---|
| Direct Alkylation | Ethanol, Acetone | 0°C to Room Temp. | Controls reactivity, minimizes dialkylation | |
| Alkylation of Protected Hydrazides | DMF, THF | Room Temp. to 65°C | Solvent/base choice impacts conversion and yield | cdnsciencepub.com |
| Cyclocondensation | Ethanol, Acetic Acid | Reflux | Drives reaction to completion; solvent choice affects yield | researchgate.net |
| Azine Hydrolysis | Water | 413–443 K | Higher temperature shifts equilibrium toward product | researchgate.net |
Optimization of Reaction Conditions for this compound Derivatives
Catalytic Approaches in Hydrazine Synthesis
The synthesis of hydrazines and their derivatives has been significantly advanced through the development of various catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and environmental impact over traditional methods.
One prominent area of research involves the use of transition-metal catalysts. Nickel-based heterogeneous catalysts, for instance, have been successfully employed for the synthesis of ketazines, which are precursors to hydrazine derivatives. mdpi.com This method is noted for its economic and environmental benefits, proceeding with low catalyst loadings and short reaction times at room temperature. mdpi.com Ruthenium catalysts have also shown significant promise. A notable application is the acceptorless dehydrogenative coupling of allylic alcohols with hydrazines, including propylhydrazine, to synthesize 2-pyrazoline (B94618) products. acs.org This process represents a green chemistry approach as it generates hydrogen gas as the only byproduct. acs.org
Another innovative strategy is the use of bifunctional squaramide organocatalysts in the asymmetric synthesis of hydrazine derivatives. acs.orgacs.org These catalysts have enabled the previously challenging addition of free hydrazine to certain substrates by overcoming the rapid, non-selective background reaction. acs.orgacs.org This has been particularly successful in producing optically pure fused pyrazoline derivatives under mild conditions. acs.org
Electrochemical strategies are also emerging as a viable alternative for hydrazine synthesis. These methods aim to achieve the oxidative N-N coupling of ammonia (B1221849) surrogates, such as benzophenone (B1666685) imine, through processes like proton-coupled electron transfer or copper-catalyzed reactions. nih.gov While direct electrochemical coupling of ammonia to hydrazine is thermodynamically challenging, these formal synthesis routes represent a significant step forward. nih.gov Furthermore, catalytic hydrogenation is another established method; for example, phenylhydrazine hydrochloride can be synthesized by the catalytic hydrogenation of benzene (B151609) diazonium chloride using catalysts like palladium on carbon. google.com
Enzymatic catalysis offers a highly specific and sustainable route. Imine reductases (IREDs) have been utilized for the reductive amination of various carbonyls and dicarbonyls with hydrazines, a process termed reductive hydrazination. nih.gov This biocatalytic method can produce both acyclic and cyclic N-alkylhydrazines. nih.gov To enhance sustainability for potential large-scale applications, the process has been coupled with a hydrogenase cofactor regeneration system, creating an H₂-driven biocatalytic process. nih.gov
Table 1: Comparison of Catalytic Approaches in Hydrazine Synthesis
| Catalytic Approach | Catalyst Type | Key Features | Example Application | Citations |
|---|---|---|---|---|
| Heterogeneous Catalysis | Nickel-based | Low catalyst loading, short reaction times, environmentally friendly. | Synthesis of ketazines from hydrazine hydrate and acetophenone (B1666503) derivatives. | mdpi.com |
| Homogeneous Catalysis | Ruthenium-based | Acceptorless dehydrogenative coupling, "green" process. | Synthesis of 2-pyrazolines from allylic alcohols and hydrazines (including propylhydrazine). | acs.org |
| Organocatalysis | Bifunctional Squaramide | Asymmetric synthesis, overcomes high reactivity of free hydrazine. | Synthesis of chiral fused pyrazolines from dienones and hydrazine hydrate. | acs.orgacs.org |
| Electrocatalysis | Copper, Iodine-mediated | Formal synthesis from ammonia surrogates. | Oxidative homocoupling of benzophenone imine to form benzophenone azine. | nih.gov |
| Biocatalysis | Imine Reductase (IRED) | High specificity, sustainable, H₂-driven cofactor regeneration. | Reductive hydrazination of carbonyls to form N-alkylhydrazines. | nih.gov |
Alternative Precursors for this compound
The synthesis of propylhydrazine and its hydrochloride salt can be achieved from various precursors beyond traditional alkylation routes. A key alternative approach is the reductive amination of carbonyl compounds. Imine reductases (IREDs) have demonstrated the capability to catalyze the reaction between hydrazines and a diverse range of carbonyls and dicarbonyls to produce substituted acyclic and cyclic N-alkylhydrazines. nih.gov In this context, propanal or other three-carbon carbonyl compounds could serve as precursors, reacting with hydrazine in the presence of an IRED to form propylhydrazine.
Another established pathway involves the reduction of hydrazones. The synthesis of 1,2-disubstituted hydrazines can be achieved through the reduction of corresponding hydrazones using reagents like diborane. aston.ac.uk This provides a route to hydrazines that might be less accessible through other methods. aston.ac.uk For propylhydrazine, this would involve the formation of a hydrazone from a suitable precursor followed by reduction.
Allylic alcohols can also be considered precursors in certain catalytic systems. Ruthenium-catalyzed reactions can couple allylic alcohols with hydrazines to form heterocyclic products. acs.org For instance, the reaction of an allylic alcohol with hydrazine could proceed via an α,β-unsaturated carbonyl intermediate, which then reacts with the hydrazine. acs.org Propylhydrazine itself can be used as a reactant in these syntheses, but the underlying principle suggests that precursors which can generate a propyl group in situ or react with a hydrazine source are viable. For example, a precursor for this compound is 1-phthalazinone, which can be converted to 1-chlorophthalazine (B19308) and subsequently reacted with hydrazine hydrate to produce hydralazine, a hydrazine derivative. google.com
Improvements in Industrial-Scale Synthesis of Hydrazine Derivatives
The industrial production of hydrazine and its derivatives has seen significant improvements aimed at increasing efficiency, safety, and economic viability. A major advancement in the large-scale synthesis of hydrazine hydrate is the ketazine process. google.comgoogle.com This process involves reacting hydrogen peroxide, ammonia, and a ketone (commonly methyl ethyl ketone) to form an azine. google.comgoogle.com The azine is then hydrolyzed to produce hydrazine hydrate. google.com
For the synthesis of specific hydrazine derivatives, such as phenylhydrazine hydrochloride, catalytic hydrogenation presents a significant improvement over older methods. google.com By using a solid hydrogenation catalyst like palladium on carbon, the reaction steps are simplified, and the generation of environmentally harmful byproducts like sulfur dioxide is avoided. google.com This method also produces less salt wastewater, which is easier to treat. google.com The development of continuous flow reactors for reactions involving hydrazines also represents a major step forward for industrial applications, allowing for better control over reaction parameters and improved safety for potentially hazardous reactions. rsc.org
Mechanistic Investigations of this compound Reactions
Nucleophilic Character of the Hydrazine Moiety
The hydrazine moiety (—NHNH₂) is characterized by its strong nucleophilic nature, which dictates much of its reaction chemistry. sigmaaldrich.comresearchgate.net This nucleophilicity arises from the presence of lone pairs of electrons on the two adjacent nitrogen atoms. Propylhydrazine, as a mono-substituted hydrazine, retains this fundamental characteristic. Kinetic studies on the reactions of various hydrazines with electrophiles have shown that hydrazine itself has a reactivity comparable to that of methylamine (B109427) in both water and acetonitrile (B52724). researchgate.net
The introduction of an alkyl group, such as the propyl group in propylhydrazine, influences the reactivity. While methyl groups have been shown to increase the reactivity of the α-position (the substituted nitrogen) in hydrazines, they decrease the reactivity of the β-position (the unsubstituted -NH₂ group). researchgate.net The propyl group in propylhydrazine is expected to have a similar electronic effect. The nucleophilic hydrazine group readily reacts with electrophilic centers in target molecules. sigmaaldrich.com This reactivity is harnessed in applications such as "reverse-polarity" activity-based protein profiling, where nucleophilic hydrazine probes are used to capture and identify protein electrophiles in cells. sigmaaldrich.com Propylhydrazine has been used as a competitor in such studies, underscoring its role as an effective nucleophile. sigmaaldrich.com
Reaction Pathways in Organic Synthesis with this compound
This compound is a valuable building block in the synthesis of various heterocyclic compounds, particularly those containing nitrogen. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows it to react with suitable electrophiles to form stable ring structures.
A primary application is in the synthesis of pyrazoles and pyrazolines. The reaction of hydrazines with α,β-unsaturated carbonyl compounds is a classic and straightforward method for constructing 2-pyrazolines. acs.orgresearchgate.net In a modern variation, propylhydrazine can be reacted with allylic alcohols in the presence of a ruthenium catalyst to yield the corresponding N-propyl-2-pyrazoline derivatives in moderate to good yields. acs.org The proposed mechanism involves the initial dehydrogenation of the allylic alcohol to an α,β-unsaturated carbonyl intermediate, which then undergoes a cyclization reaction with the propylhydrazine. acs.org
Another significant reaction pathway is the formation of quinolines, which can be seen as a homologation of the well-known Fischer indole (B1671886) synthesis. d-nb.info In this approach, an N-aryl-N'-cyclopropylhydrazine is treated with a Brønsted acid. The reaction proceeds through a homo-diaza-Cope rearrangement to form the six-membered quinoline (B57606) ring system. d-nb.info While this specific example uses a cyclopropylhydrazine, the underlying principle of using substituted hydrazines to construct complex heterocyclic frameworks is broadly applicable.
The reaction of 3-hydroxy-n-propylhydrazine, a related compound, with ethyl carbonate leads to cyclization, forming a heterocyclic ring which can be further derivatized. pw.edu.pl Similarly, propylhydrazine can participate in reactions with dicarbonyl compounds or their equivalents to form six-membered rings like pyridazines. google.com The versatility of the hydrazine moiety allows for a variety of reaction pathways leading to a diverse range of heterocyclic structures, which are of significant interest in medicinal and materials chemistry. rsc.org
Table 2: Heterocyclic Rings Synthesized Using Hydrazine Derivatives
| Heterocyclic Ring | Precursors | Reaction Type | Citation |
|---|---|---|---|
| 2-Pyrazolines | Propylhydrazine, Allylic Alcohols | Ruthenium-catalyzed Dehydrogenative Coupling | acs.org |
| Fused Pyrazolines | Hydrazine Hydrate, Dienones | Asymmetric Organocatalysis | acs.org |
| Quinolines | N-Aryl-N'-cyclopropylhydrazines | Brønsted Acid-promoted Homo-diaza-Cope Rearrangement | d-nb.info |
| 1,2,4-Triazoles | Aryl/Alkyl-hydrazine, Arylidene Thiazolone | Ring Opening/Intramolecular Cyclization | rsc.org |
| 1,3-Oxazine Derivatives | 3-Hydroxy-n-propylhydrazine, Ethyl Carbonate | Cyclization | pw.edu.pl |
Mechanisms of Hydrazine Derivative Reactivity with Electrophilic Centers
The reactivity of hydrazine derivatives, including propylhydrazine, is fundamentally characterized by the nucleophilic nature of the nitrogen atoms. pubcompare.ai Hydrazines are potent nucleophiles, a property enhanced by the "alpha effect," where the presence of adjacent atoms with lone pairs of electrons (in this case, the two nitrogen atoms) increases nucleophilicity. evitachem.com This inherent reactivity allows them to readily attack a wide variety of electrophilic centers.
The most common and well-studied reaction of hydrazine derivatives is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. pubcompare.aisigmaaldrich.com This reaction is a cornerstone of organic synthesis and is central to the mechanism by which hydrazine-based probes label proteins. nih.gov
The mechanism for hydrazone formation is a nucleophilic addition-elimination reaction, typically catalyzed by acid. evitachem.com The process can be described in the following steps:
Nucleophilic Attack: The terminal, more basic nitrogen atom of the hydrazine derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. evitachem.com
Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate, often called a carbinolamine or hemiaminal. evitachem.com
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
Dehydration: The hydroxyl group of the intermediate is protonated, forming a good leaving group (water).
Elimination: A molecule of water is eliminated, and the resulting intermediate is stabilized by the formation of a carbon-nitrogen double bond (C=N), yielding the final hydrazone product. evitachem.com
Beyond simple carbonyls, hydrazine derivatives can react with other electrophilic centers. For example, they can attack acyl halides or sulfonyl halides, acting as good nucleophiles to displace the halide. pubcompare.ai In the context of protein labeling, the electrophilic centers can be more diverse, including post-translationally generated carbonyl groups on amino acid residues or enzyme cofactors. nih.gov For instance, hydrazine probes have been shown to react with pyruvoyl groups or other carbonyl-containing cofactors within the active sites of certain enzymes. nih.gov
Table 2: General Reactivity of Hydrazine Derivatives with Electrophiles
| Hydrazine Derivative | Electrophilic Partner | Resulting Product/Linkage |
|---|---|---|
| Propylhydrazine | Aldehyde (R-CHO) | Propylhydrazone |
| Propylhydrazine | Ketone (R-CO-R') | Propylhydrazone |
| Hydrazine (general) | Acyl Halide (R-CO-Cl) | Acylhydrazide |
| Hydrazine (general) | 2,4-Pentanedione | 3,5-Dimethylpyrazole pubcompare.ai |
| Hydrazine (general) | Imide | Triazole (Einhorn-Brunner reaction) pubcompare.ai |
Chemical Reactivity and Derivatization Studies
Reactivity Profiles of Propylhydrazine (B1293729) Hydrochloride
Propylhydrazine hydrochloride, as a salt of a substituted hydrazine (B178648), exhibits a versatile reactivity profile, engaging in a variety of chemical transformations characteristic of the hydrazine functional group.
This compound is susceptible to oxidation, a reaction that can lead to the formation of various products depending on the oxidizing agent and reaction conditions. The hydrazine moiety is the primary site of oxidation. Common oxidizing agents can convert the hydrazine group to its corresponding oxides. In broader studies of alkylhydrazines, oxidation is a key reaction. For instance, the conversion of monoalkylhydrazines to their corresponding hydrocarbons can be achieved through enzymatic oxidation by microsomal enzyme systems. oregonstate.edu Furthermore, the oxidation of 1,2-dialkylhydrazines with mercuric oxide in water has been shown to produce azoalkanes in high yields. cdnsciencepub.com
| Oxidizing Agent | Potential Product |
| Potassium Permanganate | Propyl Oxide |
| Hydrogen Peroxide | Propyl Oxide |
| Mercuric Oxide | Azopropane |
| Microsomal Enzymes | Propane (B168953) |
As a derivative of hydrazine, this compound itself is recognized as a strong reducing agent. guidechem.com It has been effectively utilized to mitigate the oxidation of iodine in perovskite precursor solutions, thereby restoring aged solutions and improving the efficiency of perovskite solar cells. researchgate.net While this compound is primarily known for its reducing properties, the hydrazine group can undergo further reduction under specific conditions to yield other hydrazine derivatives. This reduction can be accomplished using powerful reducing agents. The reduction of azines, which are formed from hydrazines, using lithium aluminum hydride is a known method for synthesizing 1,2-dialkylhydrazines. cdnsciencepub.com
| Reducing Agent | Application/Product |
| This compound | Reduction of I₂ in perovskite solutions researchgate.net |
| Sodium Borohydride | Formation of hydrazine derivatives |
| Lithium Aluminum Hydride | Formation of hydrazine derivatives |
The hydrazine group in propylhydrazine is nucleophilic, enabling it to participate in a range of nucleophilic substitution reactions. These reactions are fundamental to the synthesis of various propylhydrazine derivatives. The synthesis of propylhydrazine itself can be achieved through methods like the reaction between potassium propyl sulfate (B86663) and hydrazine or by the direct, controlled alkylation of hydrazine with propyl chloride. dtic.mil More complex derivatives, such as those used as pharmaceutical intermediates, can be prepared via SN2 nucleophilic substitution reactions between carbazates and 2-substituted propane compounds. google.com This reactivity allows for the attachment of various functional groups to the nitrogen atoms of the hydrazine moiety.
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halides | Propyl Chloride | Substituted Propylhydrazines dtic.mil |
| Acyl Chlorides | Acetyl Chloride, Benzoyl Chloride | Acyl Propylhydrazides rsc.org |
| Carbazates | Ethyl Carbazate | N-protected Propylhydrazine Derivatives google.com |
A hallmark reaction of hydrazines, including propylhydrazine, is their condensation with carbonyl compounds. Propylhydrazine reacts with aldehydes and ketones to form the corresponding propylhydrazones. chemicalbook.comlibretexts.org This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of these hydrazone derivatives is a critical transformation in organic synthesis. For example, the reaction of 1,1-dicyclopropylhydrazine with various aldehydes and ketones has been studied, noting that reactions with ketones may require elevated temperatures or the presence of an acid catalyst like p-toluenesulfonic acid. rsc.org This type of condensation is the initial step in the Wolff-Kishner reduction, a method for converting carbonyls into alkanes. libretexts.org
Synthesis and Characterization of this compound Derivatives
The reactivity of this compound serves as a foundation for the synthesis of a diverse array of derivatives, some of which are subjects of significant interest in medicinal chemistry.
In the field of medicinal chemistry, N'-propylhydrazide analogs of known therapeutic agents have been synthesized and evaluated for their biological activity. A notable area of research involves the development of isoform-selective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. researchgate.net
Researchers have synthesized N'-propylhydrazide analogs of hydroxamic acid-based HDAC inhibitors such as panobinostat (B1684620) and belinostat (B1667918). researchgate.netnih.gov These synthetic efforts led to the discovery of potent and selective inhibitors of class I HDACs (HDAC1/2/3). researchgate.netnih.gov The key findings from this research are summarized below:
| Parent Compound | Analog Type | Key Finding | Reference |
| Panobinostat | N'-Propylhydrazide | Identified as a potent and selective class I HDAC inhibitor. researchgate.net | researchgate.net |
| Belinostat | N'-Propylhydrazide | Identified as a potent and selective class I HDAC inhibitor. researchgate.net | researchgate.net |
| Vorinostat | N'-Propylhydrazide | Inhibited HDAC1/2/3 but not HDAC6. nih.gov | nih.gov |
| Tubastatin A | N'-Propylhydrazide | Inhibited HDAC1/2/3 but not HDAC6. nih.gov | nih.gov |
| N/A | 4-substituted N'-propylbenzohydrazide | Discovered to have extremely high anti-Hepatitis C virus (HCV) activity. nih.gov | nih.gov |
This research highlights the utility of the propylhydrazide moiety as a structural motif for developing novel therapeutic agents. The substitution of the hydroxamic acid group with an N'-propylhydrazide group in established HDAC inhibitors led to a shift in selectivity towards class I HDACs and uncovered compounds with unique anti-cancer and antiviral properties. researchgate.netnih.gov
Propylhydrazide Analogs in Medicinal Chemistry Research
N'-Propylhydrazide Analogs for Histone Deacetylase Inhibition
This compound is utilized in the synthesis of N'-propylhydrazide analogs, which have been investigated as potential inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes crucial in the epigenetic regulation of gene expression, and their inhibition is a target for therapeutic intervention.
Researchers have designed and synthesized a series of class I HDAC inhibitors featuring a hydrazide motif as an alternative to the commonly used hydroxamic acid group. nih.gov The N-hydroxyl group of hydroxamic acids can be subject to metabolic inactivation, prompting the exploration of other zinc-binding groups like hydrazides. nih.gov In these studies, a key synthetic step involves the reductive amination of a hydrazide intermediate with propionaldehyde (B47417) to introduce the propyl group, yielding the N'-propylhydrazide moiety. uni-bonn.de
One study detailed the synthesis of N'-propylhydrazide analogs of known HDAC inhibitors such as tubastatin A, vorinostat, and belinostat. nih.govresearchgate.net The findings indicated that these propylhydrazide analogs exhibited inhibitory activity against HDAC1, HDAC2, and HDAC3, but not HDAC6. nih.gov This demonstrates a degree of selectivity within the HDAC family. The research highlighted that a non-branched propyl chain on the β-nitrogen of the hydrazide was a favorable substitution for inhibitory activity. nih.gov
Table 1: Research Findings on N'-Propylhydrazide HDAC Inhibitors
| Compound Type | Target Enzymes | Key Findings | Reference |
|---|---|---|---|
| N'-Propylhydrazide Analogs of Vorinostat, etc. | HDAC1, HDAC2, HDAC3 | Showed inhibitory activity against Class I HDACs, but not HDAC6. | nih.gov |
| Hydrazide-Containing Benzamides | Class I HDACs | N'-propyl substitution on the hydrazide was found to be a favorable modification for potency. | nih.gov |
| N-[4-(2-propylhydrazine-1-carbonyl)benzyl]benzamide | HDACs | Synthesized via reductive amination using propionaldehyde as a precursor for the propyl group. | uni-bonn.de |
Formation of Pyrazole (B372694) Compounds utilizing this compound
This compound is a valuable precursor for the synthesis of pyrazoles, which are five-membered heterocyclic rings with two adjacent nitrogen atoms. The synthesis of pyrazoles often involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgresearchgate.net
The general mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. researchgate.net This is followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. researchgate.net When using a hydrazine hydrochloride salt, such as this compound, water is often a necessary component of the solvent system to facilitate the initial hydrazone formation. orgsyn.org
The use of substituted hydrazines like this compound allows for the synthesis of N-substituted pyrazoles. For instance, reacting propylhydrazine with α,β-unsaturated carbonyl compounds is a common route to produce 2-pyrazolines, which can then be oxidized to pyrazoles. acs.org The choice of solvent can be critical; protic polar solvents like methanol (B129727) and ethanol (B145695) have been shown to favor pyrazole formation. orgsyn.org
Synthesis of Imidazopyridine Carbohydrazide (B1668358) Derivatives
The synthesis of N-fused heterocyclic compounds, such as imidazo[1,2-a]pyridine (B132010) carbohydrazide derivatives, has been achieved through efficient multicomponent reactions. rsc.org A reported five-component cascade reaction utilizes cyanoacetohydrazide, an acetophenone (B1666503) derivative, 1,1-bis(methylthio)-2-nitroethylene, and various diamines to construct the imidazo[1,2-a]pyridine core fused with a carbohydrazide side chain. rsc.org The process involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. rsc.org While this demonstrates a synthetic route to this class of compounds, the specific use of this compound as the hydrazide source is not detailed in the available literature for this particular heterocyclic system. An analogous pathway would substitute propylhydrazine for cyanoacetohydrazide, which would alter the final side-chain functionality.
Preparation of Substituted N'-Phenylhydrazides
The preparation of substituted N'-phenylhydrazides typically involves the reaction of a carboxylic acid derivative with a substituted phenylhydrazine (B124118). researchgate.netnih.gov Common methods include the acylation of phenylhydrazine with a substituted benzoyl chloride or a condensation reaction between a carboxylic acid and a phenylhydrazine hydrochloride, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt). researchgate.netnih.govresearchgate.net
It is important to clarify that this compound would be used to synthesize N'-propylhydrazides, not N'-phenylhydrazides. The "phenyl" designation refers to the substituent on the nitrogen atom of the hydrazine. The synthesis of N'-propylhydrazides would follow analogous chemical pathways, substituting this compound for phenylhydrazine hydrochloride in the condensation reaction with a carboxylic acid.
Table 2: General Synthetic Routes for Hydrazide Formation
| Product | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| N'-Phenylhydrazide | Substituted Benzoic Acid | Phenylhydrazine Hydrochloride | EDCI, HOBt, DMF | nih.govresearchgate.net |
| N'-Phenylhydrazide | Substituted Benzoyl Chloride | Phenylhydrazine | Base, Solvent | researchgate.net |
| N'-Propylhydrazide (Analogous) | Carboxylic Acid | This compound | EDCI, HOBt, DMF | - |
Structural Modifications and their Impact on Reactivity
The reactivity of hydrazine derivatives is significantly influenced by the nature of the substituents on the nitrogen atoms. Comparing this compound to other alkylated and arylated analogs provides insight into these structural effects.
Comparison with Other Alkylhydrazine Hydrochlorides (e.g., Ethyl, Isopropyl, Allyl, Phenyl)
The substituent on the hydrazine nitrogen impacts reactivity due to both electronic and steric effects. Phenylhydrazine, for example, is generally less nucleophilic than alkylhydrazines due to the electron-withdrawing nature of the phenyl ring, which delocalizes the lone pair of electrons on the adjacent nitrogen.
Among alkylhydrazines, steric hindrance plays a more dominant role. In pyrazole formation reactions, it has been observed that as the bulk of the alkyl group increases (e.g., from methyl to isopropyl to tert-butyl), the reaction rate can decrease significantly. orgsyn.org For example, a reaction with isopropylhydrazine was incomplete after 7 days at room temperature, whereas reactions with less bulky methyl hydrazones proceeded smoothly. orgsyn.org The propyl group represents an intermediate level of steric bulk compared to smaller groups like ethyl or larger, more branched groups like isopropyl and tert-butyl. This moderation in size allows it to participate in reactions efficiently without the significant steric hindrance that larger groups might impose.
Table 3: Comparative Reactivity of Hydrazine Derivatives in Pyrazole Synthesis
| Hydrazine Derivative | Relative Reactivity/Yield | Influencing Factor | Reference |
|---|---|---|---|
| Methylhydrazine | High | Low steric hindrance | orgsyn.org |
| Benzylhydrazine (B1204620) | High | Moderate steric hindrance | orgsyn.org |
| Propylhydrazine | Moderate (Inferred) | Intermediate steric hindrance | - |
| Isopropylhydrazine | Low (26% yield after 7 days) | Increased steric hindrance | orgsyn.org |
| tert-Butylhydrazine | Very Low (15% yield after 4 days reflux) | High steric hindrance | orgsyn.org |
Influence of Alkyl Chain Length on Chemical Properties
The length of the alkyl chain in a molecule can systematically alter its chemical and physical properties. Generally, increasing the alkyl chain length in a homologous series, such as from ethylhydrazine (B1196685) to propylhydrazine, leads to several predictable changes:
Hydrophobicity: Longer alkyl chains increase the nonpolar character of the molecule, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar, organic solvents. This can affect reaction kinetics if solvent-reactant miscibility is a factor.
Stability and Partition Constants: In the context of complex formation, it has been shown that for some ligand systems, both the stability constants and the partition constants of the resulting complexes increase with increasing alkyl chain length. researchgate.net
Conformational Effects: Longer and more flexible alkyl chains can introduce different conformational possibilities, which can influence how the molecule interacts with other reactants or active sites. rsc.org Studies on N-alkylmorpholine derivatives have shown a clear structure-activity relationship where antibacterial efficacy is dependent on the alkyl chain length, with optimal activity observed for chains of 12 to 16 carbons. chemrxiv.org While this is a different system, it illustrates the profound impact of chain length on biological interactions. For propylhydrazine, the C3 chain provides a balance of flexibility and lipophilicity that can be crucial for its specific reactivity profile.
Impact of Branched vs. Linear Alkyl Groups
The distinction between branched and linear alkyl groups attached to the hydrazine moiety can have a profound effect on the reactivity and regioselectivity of chemical transformations. Research into the synthesis of α-branched amines using hydrazone directing groups highlights the strategic importance of substituent architecture. nih.gov
In palladium-catalyzed hydroamination and allylic substitution reactions, the use of hydrazine derivatives often leads to the preferential formation of branched products. nih.gov For instance, the reaction of various hydrazine derivatives with 1,3-dienes consistently yields the branched allylation product in high yields. nih.gov This selectivity is observed across a range of bisphosphine ligands, indicating a general trend favoring the formation of more sterically hindered products. nih.gov
Similarly, in the synthesis of α-branched amines through multicomponent C-H functionalization, the choice of a hydrazone directing group, which can be derived from aldehydes with linear or branched alkyl chains, is pivotal. nih.gov The ability to introduce branched alkyl groups is particularly valuable as this motif is prevalent in many pharmaceutical compounds. nih.gov The reaction of allylboronic acids with acylhydrazones, which can feature various alkyl substituents, proceeds with high syn-selectivity to produce homoallylic amines, demonstrating how the substituent structure directs the stereochemical outcome. organic-chemistry.org
The preparation of hydrazine derivatives themselves can be influenced by the nature of the alkyl group. Processes for producing aliphatic hydrazines, including those with branched chains like isopropyl and isobutyl groups, have been developed via the catalytic hydrogenation of corresponding nitrosoamines. google.com
Table 1: Regioselectivity in Palladium-Catalyzed Amination with Hydrazine Derivatives nih.gov
| Diene/Allylic Ester | Hydrazine Derivative | Catalyst System | Product Ratio (Branched:Linear) |
| Isoprene | Benzophenone (B1666685) hydrazone | [{Pd(allyl)Cl}₂]/Xantphos | >98:<2 |
| Isoprene | O-Benzylhydroxylamine | [{Pd(allyl)Cl}₂]/Xantphos | >98:<2 |
| Ethyl 3-methylbut-2-enyl carbonate | Benzophenone hydrazone | [{Pd(allyl)Cl}₂]/Xantphos | >98:<2 |
This table illustrates the strong preference for the formation of the branched isomer in palladium-catalyzed reactions involving hydrazine derivatives.
Steric and Electronic Effects of Substituents on Hydrazine Derivatives
Steric Effects:
Steric hindrance plays a critical role in determining the conformation and reactivity of hydrazine derivatives. In acylated cyclic hydrazines, the size of the substituents dictates the degree of flattening of the nitrogen atoms at the N-N bond. acs.org Increased steric repulsion between substituents leads to a more planar geometry at the nitrogen centers. acs.org The direct alkylation of hydrazine can be challenging due to overalkylation, but this can sometimes be controlled if the electrophile is very bulky. princeton.edu
In the context of carbon-carbon double bond isomerization in heterocyclic hydrazine derivatives, steric interactions can significantly influence the reaction pathway and the equilibrium between different isomers. researchgate.net While the formation of resonance-stabilized enehydrazides is generally favored, steric factors can sometimes override electronic preferences. researchgate.net
Electronic Effects:
The electronic nature of substituents has a pronounced impact on the nucleophilicity of the hydrazine nitrogen atoms. Electron-donating groups, such as alkyl groups, generally increase the nucleophilicity of the hydrazine. Kinetic studies have shown that replacing hydrogen atoms on ammonia (B1221849) with methyl groups significantly enhances nucleophilicity. researchgate.net Specifically, while methyl groups increase the reactivity of the α-position of hydrazines, they decrease the reactivity of the β-position. researchgate.net
Conversely, electron-withdrawing groups decrease nucleophilicity. For example, electron-poor arylhydrazines react more slowly than electron-rich ones. nih.gov Acyl and sulfonyl groups also render the hydrazine sluggish in reactions due to their electron-withdrawing inductive effects. nih.gov The introduction of a dinitrophenyl group, a strong electron-withdrawing moiety, to a hydrazine core significantly alters its electronic properties, making these derivatives suitable for applications in organic electronics. imist.ma
The interplay of steric and electronic effects is evident in the Einhorn–Brunner reaction, where alkyl hydrazines react with imides to form 1,2,4-triazoles. wikipedia.org The regioselectivity of this reaction is determined by the electronic properties of the substituents on the imide. wikipedia.org
Table 2: Relative Reactivity of Hydrazine Derivatives Based on Substituent Effects nih.gov
| Hydrazine Derivative | Substituent Type | Relative Reactivity |
| Alkylhydrazines | Electron-donating (alkyl) | High |
| Phenylhydrazine | Aryl | Moderate |
| Electron-rich Arylhydrazines | Electron-donating (on aryl ring) | Higher than Phenylhydrazine |
| Electron-poor Arylhydrazines | Electron-withdrawing (on aryl ring) | Lower than Phenylhydrazine |
| Acylhydrazides | Electron-withdrawing (acyl) | Low |
| Sulfonylhydrazides | Electron-withdrawing (sulfonyl) | Low |
This table summarizes the general trends in reactivity for different classes of hydrazine derivatives based on the electronic nature of their substituents.
Applications in Advanced Materials and Catalysis Research
Propylhydrazine (B1293729) Hydrochloride as a Reducing Agent
One of the most prominent applications of propylhydrazine hydrochloride is as a reducing agent, particularly within the synthesis of perovskite materials.
Perovskite solar cells are a promising photovoltaic technology, but their stability and performance can be hindered by the degradation of precursor solutions. This compound has emerged as a key additive to address this challenge. researchgate.netnih.govresearchgate.net
During the aging of perovskite precursor solutions, iodide ions (I⁻) can oxidize to form iodine (I₂), which is detrimental to the quality of the resulting perovskite film. researchgate.netnih.govresearchgate.net This oxidation leads to the formation of I₃⁻ charge traps, which can impede charge transport and reduce device efficiency. researchgate.netresearchgate.net this compound (PHC) acts as a strong reducing agent, effectively converting the detrimental I₂ back into I⁻. researchgate.netnih.govresearchgate.net This restoration of the precursor solution helps to ensure the formation of high-quality perovskite films with fewer defects. researchgate.netresearchgate.net
The addition of this compound to aged perovskite precursor solutions has been shown to significantly improve the power conversion efficiency (PCE) of the resulting solar cells. researchgate.netnih.govresearchgate.net For instance, the use of PHC has led to the achievement of device efficiencies of 22.6%. researchgate.netresearchgate.net This improvement is directly linked to the reduction of I₃⁻-induced charge traps, which leads to a lower trap density of states in the perovskite material. researchgate.netresearchgate.net Furthermore, the presence of hydrazine (B178648) halide residuals in the perovskite film can enhance the operational stability of the solar cells. nih.gov
Research has explored the efficacy of various organic hydrazine halides as reducing agents in perovskite precursor solutions, highlighting the effectiveness of this compound in this role. researchgate.netnih.govresearchgate.net
Comparative studies have been conducted with other hydrazine halides, such as (2-thienylmethyl)hydrazine (B3176443) hydrochloride (THC) and benzylhydrazine (B1204620) hydrochloride (BHC). researchgate.netnih.govresearchgate.net While all have demonstrated the ability to reduce iodine in aged precursor solutions, their performance can vary. For example, THC has been shown to achieve a slightly higher device efficiency of 23.0% compared to PHC's 22.6%. researchgate.netresearchgate.net This difference is attributed to the electronic properties of the respective organic groups. Despite this, the research collectively demonstrates the universal applicability of organic hydrazine halides in improving the quality and performance of perovskite solar cells. researchgate.netnih.govresearchgate.net
Table 1: Performance of Perovskite Solar Cells with Different Hydrazine Halide Additives
| Additive | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|
| This compound (PHC) | 22.6% | researchgate.netresearchgate.net |
| (2-Thienylmethyl)hydrazine Hydrochloride (THC) | 23.0% | researchgate.netresearchgate.net |
| Benzylhydrazine Hydrochloride (BHC) | Record stabilized PCE of 23.2% | nih.gov |
Application in Perovskite Precursor Solutions
This compound in Catalytic Systems
Beyond its role in perovskite chemistry, the hydrazine moiety of this compound makes it a candidate for the development of novel catalytic agents.
The hydrazine group (-NHNH₂) is a reactive functional group that can participate in various chemical transformations. This reactivity is being explored for the development of new catalysts. Research into hydrazine derivatives has shown their potential in various catalytic applications. For instance, hydrazine and its derivatives have been utilized as reducing agents in the formation of tin-based perovskites, where they suppress the oxidation of Sn(II). rsc.org The development of hydrazide-containing inhibitors for enzymes like histone deacetylases (HDACs) further highlights the versatility of the hydrazine moiety in designing functionally specific molecules. nih.govacs.org While direct catalytic applications of this compound are still an emerging area, the broader research into hydrazine-based systems suggests a promising future for this compound in catalysis.
Photocatalytic Applications in Organic Transformations
While direct and extensive research on the photocatalytic applications of this compound in organic transformations is not widely documented in publicly available literature, the established reactivity of hydrazine derivatives in photocatalyzed reactions provides a strong basis for its potential utility. The core reactivity of the hydrazine functional group can be harnessed in various photocatalytic systems to forge new chemical bonds and synthesize complex molecules. General principles of photocatalysis involving hydrazine derivatives often include processes like N-N bond cleavage and radical generation, which are instrumental in organic synthesis.
Research into the photocatalytic behavior of analogous hydrazine compounds demonstrates their role in significant organic transformations. For instance, studies have shown that aromatic hydrazines and hydrazides can undergo N-N bond cleavage under visible light irradiation in the presence of a ruthenium(II) complex photocatalyst. nih.govresearchgate.net This reaction is effective for a range of N,N-disubstituted hydrazine and hydrazide derivatives, leading to the formation of secondary aromatic amines. nih.gov The process is believed to proceed through the generation of nitrogen radical cations upon quenching the photoexcited state of the catalyst. nih.gov
Another area of development is the photocatalytic synthesis of hydrazonamides. In one such study, various substituted hydrazines react with β-ketonitriles using Rose Bengal as a photocatalyst under visible light. rsc.orgrsc.org This methodology allows for the efficient construction of hydrazonamide structures. Although this particular study synthesized 1-phenyl-1-propylhydrazine (B8664230) as a substrate, it did not explicitly employ this compound in the photocatalytic step. rsc.orgrsc.org
Furthermore, cerium-based photocatalysis has been effectively used for the decarboxylative hydrazination of unactivated carboxylic acids. nih.govrsc.org This method provides a pathway to synthetically valuable hydrazine derivatives by generating radical intermediates from readily available carboxylic acids. nih.gov The operational simplicity and mild reaction conditions of this protocol highlight the potential for synthesizing a broad array of hydrazine compounds, which could include derivatives of propylhydrazine. nih.govrsc.org
The following table summarizes key findings from research on the photocatalytic transformations of hydrazine derivatives, which can be considered indicative of the potential reactivity of this compound.
| Photocatalytic System | Substrate(s) | Product(s) | Catalyst | Light Source | Key Findings | Reference(s) |
| N-N Bond Cleavage | Aromatic hydrazines and hydrazides | Secondary aromatic amines | Ru(bpyrz)₃₂·2H₂O | 13 W household light bulb | Effective for N,N-disubstituted hydrazine and hydrazide derivatives. | nih.govresearchgate.net |
| Synthesis of Hydrazonamides | β-Ketonitriles, N,N-Disubstituted hydrazines | Hydrazonamides | Rose Bengal | 10 W Blue LED (465 nm) or Sunlight | Gram-scale reaction is feasible under sunlight. | rsc.orgrsc.org |
| Decarboxylative Hydrazination | Unactivated carboxylic acids, Di-tert-butylazodicarboxylate | Hydrazine derivatives | Cerium(III) chloride heptahydrate | 455 nm blue LED | Broad substrate scope for carboxylic acids. | nih.govrsc.org |
These examples underscore the versatility of hydrazine derivatives in photocatalytic organic synthesis. While specific data for this compound is scarce, its chemical structure suggests it could be a viable substrate or precursor in similar photocatalytic transformations, participating in reactions such as N-H functionalization, N-N bond cleavage, or as a nucleophilic component in multicomponent reactions. Further research is needed to fully explore and document the specific photocatalytic applications of this compound in advanced materials and catalysis research.
Biological and Biomedical Research Applications
Chemoproteomic Profiling and Protein Electrophile Identification
Chemoproteomic profiling is a powerful technique used to identify and characterize protein functionality on a large scale. Propylhydrazine (B1293729) hydrochloride has emerged as a valuable tool in this area.
Propylhydrazine serves as a nucleophilic probe in a technique known as reverse-polarity activity-based protein profiling (RP-ABPP). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This approach is designed to target and identify proteins with electrophilic functional groups. nih.gov The electron-rich hydrazine (B178648) moiety of propylhydrazine acts as a nucleophile, reacting with and "capturing" these electrophilic sites within proteins. In some studies, propylhydrazine hydrochloride has been used as a competitor to other hydrazine-based probes to validate the specific interactions of these probes with their protein targets. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The reactivity of hydrazine-based probes like propylhydrazine extends to various electrophilic and oxidative cofactors within enzymes. nih.govacs.orgnih.govresearchgate.net The labeling can occur through two primary mechanisms:
Direct Polar Coupling: The nucleophilic hydrazine directly attacks an electrophilic center on a cofactor or a transiently formed electrophilic intermediate in the enzyme's active site. acs.orgacs.org
Oxidative Fragmentation/Coupling: In some cases, the hydrazine probe can be oxidized by the enzyme, leading to the formation of a reactive radical species. nih.govacs.orgresearchgate.net This radical can then covalently modify the enzyme or its cofactor. nih.govacs.orgresearchgate.net
These mechanisms allow hydrazine probes to target a broad range of enzymes that utilize electron-deficient cofactors, making them versatile tools for studying enzyme function. nih.govacs.orgresearchgate.net
The application of hydrazine probes in living cells has enabled the identification of numerous protein targets. nih.gov By treating cells with a hydrazine probe that also contains a "clickable" tag, researchers can subsequently attach a reporter molecule (like biotin (B1667282) or a fluorescent dye). nih.gov This allows for the enrichment and identification of the labeled proteins using techniques like mass spectrometry. nih.gov This strategy has been successfully employed to map protein electrophiles in human cells and to identify metabolic enzymes in bacteria like Clostridioides difficile. nih.gov
The ability to profile protein activity and identify specific protein targets has significant implications for drug discovery and biomarker identification. frontiersin.orgresearchgate.net By understanding which proteins are targeted by a particular compound, researchers can gain insights into its mechanism of action. Furthermore, identifying proteins that are uniquely present or hyper-reactive in diseased cells can lead to the discovery of new biomarkers for diagnosis or therapeutic intervention. For instance, the use of hydrazine derivatives has shown potential in identifying novel targets in cancer cells, which could pave the way for the development of new anticancer drugs.
Antiproliferative and Anticancer Activity Research of Hydrazine Derivatives
Hydrazine derivatives have been a subject of interest in cancer research due to their potential to inhibit the growth of cancer cells. tandfonline.comnih.gov
Numerous studies have investigated the antiproliferative effects of various hydrazine derivatives against a range of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess the viability of cells after treatment with these compounds. frontiersin.orgnih.govacs.orgresearchgate.net
Research has demonstrated the inhibitory effects of certain hydrazide-hydrazone derivatives on colon cancer cell lines, including DLD-1 . nih.govacs.orgresearchgate.net For example, one study synthesized a library of hydrazide-hydrazone compounds and screened them against HCT-116, DLD-1, and SW-620 colon cancer cells. nih.govacs.org One particular compound showed significant cell viability reduction in DLD-1 cells. nih.govacs.org Another study evaluated 1,5-diarylpyrazole-N,O-dimethyl hydroxamate derivatives and found that some compounds exhibited good to moderate cytotoxic activity against the DLD-1 cell line. ekb.eg
Similarly, the neuroblastoma cell line SH-SY5Y has been used to evaluate the anticancer potential of hydrazide derivatives. nih.gov Studies have shown that certain hydrazide-hydrazone compounds can effectively reduce the viability of SH-SY5Y cells. nih.govresearchgate.net In one study, a series of hydrazide compounds incorporating a quinoline (B57606) moiety were tested, and some were found to be highly active against SH-SY5Y cells. nih.gov Another study synthesized pyrazolone (B3327878) derivatives and found that two compounds, C5 and C8, protected SH-SY5Y cells from Aβ25-35-induced toxicity, suggesting neuroprotective properties. ijper.org
It is important to note that the antiproliferative activity of these hydrazine derivatives is often dependent on their specific chemical structure. tandfonline.com
Mechanism of Action: Enzyme Inhibition (e.g., Methyltransferases)
Hydrazine derivatives are recognized for their potential to inhibit various enzymes critical to cellular functions. The mechanism often involves the nucleophilic hydrazine group, which can react with electrophilic centers within target molecules, such as enzymes. This reactivity allows these compounds to serve as probes for capturing and identifying protein-bound electrophiles. Some studies suggest that hydrazine derivatives may inhibit enzymes like methyltransferases, which are involved in crucial cellular processes. For instance, phenelzine, a related hydrazine compound, has been investigated for its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme that removes methyl groups from histones. google.com This inhibitory action on enzymes that regulate epigenetic modifications highlights a key mechanism through which hydrazine compounds can exert their biological effects. google.com
N'-Propylhydrazide Analogs as Histone Deacetylase (HDAC) Inhibitors
A significant area of research involves the synthesis of N'-propylhydrazide analogs of known hydroxamic acid-based histone deacetylase (HDAC) inhibitors, such as vorinostat, belinostat (B1667918), and tubastatin A. researchgate.netnih.gov Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. researchgate.netnih.gov Their dysregulation is linked to the development of various cancers. researchgate.netmdpi.comnih.gov The development of N'-propylhydrazide analogs represents an effort to create more selective and potent HDAC inhibitors with potentially improved pharmacokinetic profiles compared to traditional hydroxamic acid-based drugs. researchgate.net
N'-propylhydrazide analogs of pan-HDAC inhibitors like panobinostat (B1684620) and belinostat have been identified as potent and highly selective inhibitors of Class I HDACs (HDAC1, 2, and 3). researchgate.netmdpi.comnih.govmdpi.com For example, the N'-propylhydrazide analog of belinostat, referred to as hydrazostat, is a potent HDAC Class I inhibitor with minimal off-target effects on other HDAC classes. mdpi.com This selectivity is significant because Class I HDACs are key regulators of gene expression, and their inhibition can induce apoptosis and cell cycle arrest in cancer cells. researchgate.netmdpi.comnih.gov
The n-propyl group attached to the hydrazide moiety plays a crucial role in this selectivity. Studies on alkylated hydrazide-based inhibitors showed that an n-propyl derivative exhibited an IC₅₀ of 0.091 μM against HDAC3, with improved selectivity over HDAC1 and HDAC8. acs.org In contrast, altering the alkyl chain length, such as to an n-hexyl derivative, shifted the selectivity towards HDAC8. acs.org This demonstrates that the N'-propyl group is a key determinant for achieving potent and selective inhibition of Class I HDACs, which is a desirable characteristic for anti-cancer agents. researchgate.netmdpi.comacs.org
The anti-cancer potential of N'-propylhydrazide analogs has been evaluated in various cancer cell lines, particularly those derived from hematologic malignancies like leukemia and lymphoma. mdpi.commdpi.com Hydrazostat, the N'-propylhydrazide analog of belinostat, has demonstrated significant toxicity against a broad panel of leukemia and neuroblastoma cell lines. mdpi.com
In one study, the cytotoxic effects of belinostat and its hydrazide analogs, including hydrazostat and a novel N'-butylhydrazide analog named eimbinostat, were compared across different lymphoma cell lines. mdpi.com The Jurkat cell line, which has high expression of Class I HDACs, showed the highest sensitivity to the cytotoxic effects of eimbinostat. mdpi.com Treatment with these hydrazide analogs was shown to suppress cell growth and trigger apoptosis in lymphoma and leukemia cells. mdpi.comresearchgate.net These findings underscore the potential of selective Class I HDAC inhibitors based on the N'-propylhydrazide scaffold as effective therapeutic agents for hematologic cancers. mdpi.commdpi.com
Cytotoxicity of Belinostat and its Hydrazide Analogs in Lymphoma Cell Lines
| Cell Line | HDAC Class I Expression | Compound | Reported Effect | Source |
|---|---|---|---|---|
| Jurkat | High | Eimbinostat | Highest sensitivity to cytotoxic effects | mdpi.com |
| Ramos | Low | Belinostat | Significant activation of apoptotic pathways | mdpi.com |
| Hut-78 | Medium | Belinostat, Hydrazostat, Eimbinostat | Demonstrated high sensitivity to cytotoxic effects | mdpi.com |
Antifungal Properties of Hydrazine Derivatives
In addition to their anti-cancer applications, hydrazine derivatives have emerged as a promising class of antifungal agents. nih.govnih.gov The rise of fungal resistance to existing drugs has necessitated the development of new compounds capable of combating pathogenic fungi like Candida albicans. nih.govnih.gov
Screening of chemical libraries has identified hybrid molecules containing both pyrrolidinone rings and hydrazine moieties as having fair to excellent antifungal effects against Candida albicans. nih.govresearchgate.net In a notable study, three specific hydrazine-based compounds (Hyd.H, Hyd.OCH₃, and Hyd.Cl) were found to significantly reduce the viability of C. albicans with rapid fungicidal action. nih.govnih.gov
Crucially, this antifungal activity extended to clinical isolates of C. albicans that were resistant to conventional drugs like fluconazole (B54011) and caspofungin. nih.govresearchgate.net Furthermore, these compounds were effective at inhibiting the formation of biofilms, which are structured communities of fungal cells that are notoriously resistant to antimicrobial treatments. nih.govresearchgate.net The compound Hyd.OCH₃, in particular, caused a significant 60% reduction in biofilm formation. nih.govnih.gov These hydrazine derivatives showed no significant cytotoxicity against human cancer cell lines at effective concentrations, highlighting their potential as selective antifungal agents. nih.govnih.gov
Antifungal Activity of Hydrazine-Based Compounds Against C. albicans
| Compound | Activity | Effect on Biofilm | Source |
|---|---|---|---|
| Hyd.H | Significant reduction in C. albicans viability; fungicidal. | Inhibited biofilm formation. | nih.govresearchgate.net |
| Hyd.OCH₃ | Significant reduction in C. albicans viability; fungicidal. | Significantly reduced biofilm formation by 60%. | nih.govnih.govresearchgate.net |
| Hyd.Cl | Significant reduction in C. albicans viability; fungicidal. | Inhibited biofilm formation. | nih.govresearchgate.net |
Understanding the relationship between the chemical structure of hydrazide derivatives and their antifungal activity is crucial for designing more effective drugs. acs.orgacs.org Studies on various hydrazide structures have provided insights into the chemical features that enhance fungicidal potency. acs.org
For a series of diarylhydrazide derivatives, it was found that the introduction of an electron-withdrawing group at specific positions on the benzene (B151609) ring was key to their activity. researchgate.net For N′-phenylhydrazides evaluated against C. albicans, specific substitutions led to compounds with inhibitory activities superior to the standard antifungal drug fluconazole, especially against resistant strains. nih.gov For instance, compound A11 from this series showed excellent inhibitory activity against multiple strains of C. albicans. nih.gov Quantitative structure-activity relationship (QSAR) studies on undec-10-enehydrazide derivatives further highlighted that specific substitutions, such as a 3-chloro-2-(3-fluorophenyl)-4-oxoazetidine moiety, were critical for potent antifungal activity. innovareacademics.in These studies collectively indicate that the antifungal efficacy of hydrazides can be systematically optimized by modifying their peripheral chemical groups. acs.orgresearchgate.netinnovareacademics.in
Other Biological Activities and Therapeutic Potential
The biological activities of this compound and its analogs extend beyond antifungal research, with significant interest in their potential as anticancer and neuroprotective agents.
Reactivation of Silenced Tumor Suppressor Genes
Propylhydrazine derivatives are being explored for their role as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govresearchgate.net In many cancers, abnormal HDAC activity contributes to tumor progression by silencing tumor suppressor genes. nih.govresearchgate.netgoogle.com
By inhibiting HDACs, certain N'-propylhydrazide analogs can increase histone acetylation, leading to a more open chromatin structure. nih.gov This can result in the reactivation of silenced tumor suppressor genes, which can in turn inhibit cancer cell growth and survival. nih.govgoogle.comgoogle.com This mechanism presents a promising avenue for the treatment of various cancers, including hematologic malignancies like leukemia and lymphoma. nih.gov
Induction of Apoptosis in Cancerous Cells
In addition to reactivating tumor suppressor genes, propylhydrazine-related HDAC inhibitors can induce apoptosis, or programmed cell death, in cancerous cells. nih.govresearchgate.netrug.nl This is a key mechanism for eliminating malignant cells. Research has shown that novel N'-propylhydrazide and N'-butylhydrazide analogs can significantly reduce the survival of leukemia and lymphoma cell lines by triggering apoptosis. nih.govresearchgate.net
These compounds often exhibit selectivity for class I HDACs, which are frequently implicated in cancer development. nih.govresearchgate.net The induction of apoptosis by these inhibitors appears to be a direct consequence of their impact on gene expression, which disrupts the normal cellular processes that prevent cell death in cancer cells. nih.govchemrxiv.org Some hydrazide derivatives have shown synergistic effects with other chemotherapy agents like cisplatin, enhancing DNA damage and promoting pro-apoptotic protein expression, ultimately leading to caspase-mediated cell death. chemrxiv.org
Research in Neurodegenerative Diseases (e.g., Alzheimer's)
The potential therapeutic applications of propylhydrazine derivatives extend to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. google.comunits.itacs.org The modulation of biological pathways by these compounds is a key area of interest. For instance, some hydrazine derivatives are being investigated as ligands for sigma-1 receptors, which are implicated in the pathophysiology of central nervous system (CNS) disorders. nih.gov
Furthermore, the inhibition of histone deacetylases is also a relevant mechanism in the context of neurodegeneration. chemrxiv.org The anti-inflammatory and antioxidant effects of related compounds are also being studied for their potential to ameliorate disease conditions in animal models of neuropathologies. acs.org The ability of small molecule CXCR4 agonists, for which novel syntheses involving propylhydrazine have been developed, to promote regeneration of degenerated motor axon terminals is another promising area of research. researchgate.net
Antitubercular Activity of Isoniazid-Based Derivatives
Isoniazid (B1672263) is a cornerstone of tuberculosis treatment, and the development of derivatives to combat drug-resistant strains is a major focus of research. nih.govthieme-connect.com Propylhydrazine moieties have been incorporated into isoniazid-based structures to create novel antitubercular agents.
One strategy involves modifying the hydrazine unit of isoniazid to prevent its metabolic acetylation, a major pathway for its inactivation in humans. nih.gov This can potentially improve the drug's efficacy and reduce the emergence of resistance. nih.gov Research has shown that certain nicotinic acid hydrazide derivatives, which are structurally related to isoniazid, exhibit significant antimycobacterial activity. nih.gov The presence of specific chemical groups, such as lipophilic electron-withdrawing halogens on an attached phenyl ring, has been found to enhance this activity. nih.gov
Furthermore, some N-(aryl/alkyl)-4-(hydrazinecarbonyl) propylhydrazine-1-carboxamide derivatives have demonstrated effectiveness against both susceptible and drug-resistant strains of Mycobacterium tuberculosis. thieme-connect.com
Metabolic Disposition and Interaction with Biological Systems
The metabolism of hydrazine derivatives is a critical factor in both their therapeutic efficacy and potential toxicity. The biotransformation of these compounds often leads to the formation of reactive intermediates. nih.gov
For instance, the metabolism of isoniazid involves acetylation to acetylisoniazid, which is then hydrolyzed to acetylhydrazine. nih.gov Subsequent oxidation by cytochrome P450 enzymes can generate reactive species that bind to cellular macromolecules, a process linked to hepatotoxicity. nih.govpsu.edu Similarly, isopropylhydrazine, a metabolite of iproniazid (B1672159), is oxidized by microsomal P-450 enzymes to a reactive species that can alkylate tissue components. psu.edu
The interaction of hydrazine compounds with biological systems is complex. They can act as enzyme inhibitors, as seen with their effect on monoamine oxidase. acs.org The metabolic activation of hydrazines is considered a primary mechanism of their in vivo effects. nih.gov Studies have also investigated the conversion of monoalkylhydrazines to their corresponding alkanes by hepatic microsomal enzyme systems. oregonstate.edu Additionally, certain hydrazine derivatives have been used as chemical probes to study metabolic processes in bacteria like Clostridioides difficile. nih.gov
Metabolism of Hydrazine Derivatives in Vivo
The in vivo metabolism of monoalkylhydrazines, such as propylhydrazine, has been a subject of investigation to understand their biological effects. Studies in rats have demonstrated that these compounds are metabolized by a hepatic microsomal enzyme system, leading to the formation of their corresponding hydrocarbons. oregonstate.edu For instance, the administration of propylhydrazine to rats results in the expiration of propane (B168953). oregonstate.edupsu.edu
Research has shown that the metabolic conversion of alkylhydrazines to alkanes is an enzymatic process. oregonstate.edu This process is catalyzed by a microsomal P-450 enzyme. psu.edu The metabolism of isopropylhydrazine, a closely related compound and a metabolite of iproniazid, has been studied extensively. When administered to rats, it leads to the expiration of propane, as well as acetone (B3395972) and carbon dioxide. psu.edu The ratio of isotopes in the expired propane was found to be identical to that in the administered isopropylhydrazine, confirming the metabolic origin of the alkane. psu.edu
Further characterization of the enzyme system involved has revealed that its activity is inhibited by certain compounds. For example, inhibitors such as p-chloromercuribenzoate and N-ethylmaleimide have been shown to reduce the enzyme's activity. oregonstate.edu Conversely, substances like cyanide and carbon monoxide did not demonstrate a significant inhibitory effect on the reaction. oregonstate.edu The induction of hepatic microsomal cytochrome P-450 enzymes, for example by phenobarbital, has been shown to potentiate the effects linked to the metabolism of these hydrazine derivatives. psu.edu
| Alkylhydrazine Administered | Corresponding Hydrocarbon Formed | Metabolic System | Key Findings |
| Propylhydrazine | Propane | Hepatic microsomal enzyme system oregonstate.edu | A yield of five to ten percent of the hydrocarbon, based on the administered dose, was obtained. oregonstate.edu |
| Isopropylhydrazine | Propane, Acetone, Carbon Dioxide | Microsomal P-450 enzyme psu.edu | The isotopic ratio in the expired propane matched that of the administered compound. psu.edu |
Analytical Methodologies for Propylhydrazine Hydrochloride
Spectroscopic Techniques in Characterization
Spectroscopic methods form the cornerstone of the structural and quantitative analysis of propylhydrazine (B1293729) hydrochloride, providing detailed insights into its molecular architecture and properties.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of propylhydrazine hydrochloride. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed picture of the proton environments. The protons of the propyl group and the hydrazine (B178648) moiety will each exhibit distinct signals. For instance, the methyl (CH₃) protons would appear as a triplet, the methylene (B1212753) (CH₂) group adjacent to the methyl group as a sextet, and the methylene group attached to the nitrogen as a triplet. The protons on the hydrazine nitrogens (NH and NH₂) would appear as broad signals, and their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the propyl group will give a distinct signal, with its chemical shift indicative of its chemical environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| CH₃ | ~0.9 (triplet) | ~11 |
| -CH₂-CH₃ | ~1.5 (sextet) | ~20 |
| N-CH₂- | ~2.8 (triplet) | ~55 |
| NH | Broad signal | - |
| NH₂ | Broad signal | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
The structural elucidation of related hydrazine derivatives in various studies consistently relies on ¹H and ¹³C NMR to confirm the successful synthesis and to characterize the final products. mdpi.comacs.orgacs.orgnih.gov
UV-Vis Spectroscopy for Quantification
UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of this compound, often involving the use of a chromogenic agent to produce a colored species that can be measured. A common method for quantifying hydrazine and its derivatives involves a reaction with p-dimethylaminobenzaldehyde in an acidic medium. mt.com This reaction forms a yellow to reddish-colored azine derivative, which has a strong absorbance in the visible region of the electromagnetic spectrum, typically around 450-460 nm.
The concentration of this compound in a sample can be determined by measuring the absorbance of the colored solution and comparing it to a calibration curve prepared from standards of known concentration. The Beer-Lambert law provides the basis for this quantification, stating that the absorbance is directly proportional to the concentration of the absorbing species.
Table 2: Key Parameters for UV-Vis Quantification of this compound
| Parameter | Value/Description |
|---|---|
| Chromogenic Agent | p-Dimethylaminobenzaldehyde |
| Wavelength of Maximum Absorbance (λmax) | ~450 - 460 nm |
| Principle | Beer-Lambert Law |
| Application | Quantification in solution |
This method is noted for its simplicity, sensitivity, and suitability for routine analysis. mt.com
Mass Spectrometry for Identification and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the identification and purity assessment of this compound. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.
In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) corresponding to the free base (propylhydrazine) would be observed. The high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for alkyl hydrazines include the cleavage of the N-N bond and the loss of alkyl fragments.
Mass spectrometry is also a powerful technique for assessing the purity of a sample by detecting the presence of any impurities, which would appear as additional peaks in the mass spectrum. acs.orgnih.gov
Table 3: Expected Mass Spectrometry Data for Propylhydrazine (Free Base)
| Ion | m/z (mass-to-charge ratio) | Description |
|---|---|---|
| [C₃H₁₀N₂]⁺ | 74.08 | Molecular Ion |
| [C₃H₇]⁺ | 43.06 | Propyl cation fragment |
| [CH₄N₂]⁺ | 44.04 | Hydrazine-related fragment |
Note: The observed m/z values may vary slightly depending on the ionization technique and instrument.
FT-IR Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The key functional groups in this compound that can be identified using FT-IR are the N-H bonds of the hydrazine moiety and the C-H bonds of the propyl group. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. The presence of both primary (-NH₂) and secondary (-NH-) amine groups in the hydrazine will contribute to this absorption. The C-H stretching vibrations of the alkyl chain are observed in the 2850-3000 cm⁻¹ region. Additionally, N-H bending vibrations can be seen around 1600 cm⁻¹.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Hydrazine) | Stretching | 3200 - 3400 (broad) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| N-H (Hydrazine) | Bending | ~1600 |
FT-IR is often used in conjunction with other analytical methods to confirm the identity and purity of synthesized compounds. acs.orgresearchgate.net
Chromatographic and Separation Techniques
Chromatographic techniques are essential for the separation and analysis of this compound, particularly in the context of reaction monitoring and purification.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions involving this compound. rug.nlderpharmachemica.comresearchgate.net By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to visualize the consumption of the starting materials and the formation of the product.
In a typical TLC analysis, a silica (B1680970) gel plate is used as the stationary phase, and a suitable solvent system is used as the mobile phase. The choice of the eluent is critical for achieving good separation of the components. After developing the plate, the spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent such as ninhydrin (B49086) or iodine, which reacts with the hydrazine functional group to produce a colored spot.
The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes.
Table 5: General Parameters for TLC Analysis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel GF₂₅₄ |
| Mobile Phase | A mixture of a polar and a non-polar solvent (e.g., ethyl acetate (B1210297)/hexane, dichloromethane/methanol) |
| Visualization | UV light (254 nm), iodine vapor, or a suitable staining reagent (e.g., ninhydrin) |
| Application | Monitoring reaction progress, preliminary purity assessment |
The use of TLC is widely documented in synthetic procedures involving hydrazine derivatives for tracking the conversion of reactants to products. sigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and versatile analytical tool for the separation, identification, and quantification of chemical compounds. Its high sensitivity and selectivity make it particularly suitable for analyzing complex mixtures. In the context of this compound and related short-chain alkylhydrazines, LC-MS, and particularly its tandem version (LC-MS/MS), provides robust analytical methods.
The general workflow for analyzing short-chain hydrazines involves sample preparation, chromatographic separation, and mass spectrometric detection. Due to the high polarity and potential volatility of small hydrazines, a derivatization step is often employed to improve chromatographic retention and ionization efficiency. For instance, hydrazine and its derivatives can be reacted with aldehydes, such as p-tolualdehyde or 1-nitro-2-naphthaldehyde, to form more stable hydrazones. researchgate.netnih.gov This derivatization enhances their retention on reverse-phase (RP) columns, such as a C18 column, which are commonly used for separation. nih.govresearchgate.net
The mobile phase typically consists of a mixture of an aqueous component (often with a formic acid modifier to aid protonation) and an organic solvent like acetonitrile (B52724) or methanol (B129727). frontiersin.orgmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate the analytes.
Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly used for hydrazine derivatives, as the nitrogen atoms are readily protonated. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For quantitative analysis, LC-MS/MS is often the method of choice, operating in multiple reaction monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the protonated molecule of the derivatized analyte) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor. This process significantly enhances selectivity and reduces background noise.
For example, in the analysis of hydrazine and acetylhydrazine, optimized mass transition ion-pairs (m/z) of 237.1 >> 119.9 for the hydrazine derivative and 176.9 >> 117.8 for the acetylhydrazine derivative were monitored. nih.gov This level of specificity allows for very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Hydrazine Analysis This table presents typical parameters based on methods for related hydrazine compounds.
| Parameter | Setting |
| HPLC System | Vanquish UHPLC system or similar frontiersin.org |
| Column | Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) or similar researchgate.netfrontiersin.org |
| Mobile Phase A | 0.1% Formic Acid in Water frontiersin.org |
| Mobile Phase B | Methanol or Acetonitrile frontiersin.org |
| Flow Rate | 0.2 - 0.5 mL/min frontiersin.org |
| Injection Volume | 5 - 10 µL researchgate.net |
| Mass Spectrometer | Orbitrap Q Exactive™ or Triple Quadrupole frontiersin.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| m/z Range | 100 - 1500 frontiersin.org |
Quantitative Analysis in Reaction Mixtures and Biological Samples
UV-Vis spectroscopy is a widely accessible and effective technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions. For compounds like this compound that may not have a strong intrinsic chromophore, the use of chromogenic agents is a common strategy. This involves a chemical reaction that produces a colored product with a distinct absorbance maximum, the intensity of which is proportional to the concentration of the analyte.
For the detection of hydrazine derivatives, phosphomolybdic acid (PMA) has been identified as an effective chromogenic agent. In an acidic medium, hydrazine derivatives can reduce the yellow phosphomolybdate complex to a intensely colored blue molybdenum complex. uns.ac.id This resulting blue solution exhibits strong absorption in the visible region of the spectrum, typically between 650 nm and 800 nm. uns.ac.id
The analytical procedure involves mixing the sample containing this compound with a solution of phosphomolybdic acid under controlled conditions (e.g., in a 0.1 M HCl solution). After the color development reaction is complete, the absorbance of the solution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. The concentration of the analyte in the original sample is then determined by comparing its absorbance to a standard calibration curve, which is prepared using known concentrations of the analyte. uns.ac.id This method is valued for its simplicity and cost-effectiveness. uns.ac.id
Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. This phenomenon provides the basis for highly sensitive analytical methods. Flow injection analysis (FIA) is an automated method that involves injecting a discrete sample volume into a continuously flowing carrier stream, where it mixes with reagents to produce a detectable signal. The combination of FIA with chemiluminescence detection (FIA-CL) offers high throughput, excellent sensitivity, and wide linear ranges for the analysis of many compounds. researchgate.netmoca.net.ua
While specific studies on this compound using this method are not prevalent, the analysis of the structurally related hydrazine derivative, iproniazid (B1672159), is well-documented and serves as an excellent illustrative example. The method is often based on the enhancement effect of the analyte on a weak chemiluminescence system. A common system involves the oxidation of luminol (B1675438) (H2L) in an alkaline medium. moca.net.ua
In one such method for iproniazid, the weak chemiluminescence produced from the reaction of luminol with oxidants like trichloroisocyanuric acid (TCCA) or sodium dichloroisocyanurate (SDCC) is greatly enhanced by the presence of iproniazid. moca.net.ua The intensity of the emitted light is directly proportional to the concentration of iproniazid over a certain range. This allows for its quantification with very low detection limits, often at the nanogram per milliliter (ng/mL) or parts-per-billion (ppb) level. moca.net.ua The method has been successfully applied to the determination of iproniazid in pharmaceutical preparations.
Table 2: Performance Characteristics of a FIA-CL Method for Iproniazid
| CL System | Linear Range (ng/mL) | Detection Limit (ng/mL) |
| TCCA-Luminol | 6 - 200 and 200 - 1000 | 3 |
| SDCC-Luminol | 4 - 100 and 100 - 200 | 2 |
| Data sourced from a study on iproniazid analysis. moca.net.ua |
A standard curve, or calibration curve, is a fundamental tool in quantitative analysis used to determine the concentration of an unknown sample by comparing its analytical signal to the signals of a series of standards of known concentration. This method is integral to most quantitative analytical techniques, including LC-MS, UV-Vis spectroscopy, and HPLC.
To construct a standard curve, a series of solutions containing the analyte at precisely known concentrations are prepared. These standards are then analyzed using the chosen instrumental method, and the response (e.g., absorbance, peak area, chemiluminescence intensity) is measured for each. The data is then plotted with the analytical response on the y-axis versus the concentration of the analyte on the x-axis.
A linear regression analysis is typically performed on the plotted points. A good calibration curve will show a strong linear relationship, ideally with a coefficient of determination (R²) value close to 1.0. core.ac.uk For instance, in the HPLC-MS/MS quantification of hydrazine in urine, a linear relationship was observed over the concentration range of 0.0493 to 12.3 ng/mL, with an average correlation coefficient (R) of 0.9985. core.ac.uk Similarly, an isotope dilution standard calibration curve for hydrazine analysis showed good linearity (R² > 0.999) over a range of 0.079 to 248 ng/mL. researchgate.netresearchgate.net
Once the calibration curve is established, the unknown sample is analyzed under the identical experimental conditions. The concentration of the analyte in the unknown sample is then calculated by interpolating its measured response on the calibration curve. The reliability of this method depends on the accuracy of the standards, the precision of the measurements, and the linearity of the response within the tested range. The limits of detection (LOD) and quantification (LOQ) are also determined from the calibration data, defining the sensitivity of the assay. researchgate.net
Table 3: Example Calibration Data for Hydrazine Analysis by HPLC
| Parameter | Value | Reference |
| Linear Range | 0.0493 – 12.3 ng/mL | core.ac.uk |
| Correlation Coefficient (R) | 0.9985 | core.ac.uk |
| Limit of Detection (LOD) | 1.03 ppm | researchgate.net |
| Limit of Quantitation (LOQ) | 3.1 ppm | researchgate.net |
| Recovery | 98 - 111% | researchgate.netresearchgate.net |
Crystallographic Data Refinement of Hydrazine Derivatives
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For hydrazine derivatives, this method provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the physical properties of the compound. The process involves diffracting X-rays off a single crystal of the material and analyzing the resulting diffraction pattern.
The final step in a crystal structure determination is the refinement of the structural model. This is an iterative process where the atomic coordinates, thermal parameters, and other structural variables are adjusted to achieve the best possible agreement between the calculated and the observed diffraction data. The quality of the final refined structure is assessed by several figures of merit, most notably the R-factor (or residual factor).
Refinement is typically carried out using specialized software. The process refines parameters such as atomic positions, anisotropic displacement parameters (which describe the thermal motion of atoms), and site occupancy factors if there is atomic disorder. nih.gov Hydrogen atoms, which scatter X-rays weakly, are often located in difference Fourier maps and then refined, or they may be placed in calculated positions using a riding model. nih.govnih.gov
The table below presents a compilation of crystallographic data and refinement parameters for several hydrazine derivative salts, illustrating the typical information obtained from such studies. These examples show that hydrazine derivatives can crystallize in various crystal systems, such as triclinic and monoclinic. The refinement statistics, including the R-factor and the goodness-of-fit (S), indicate the quality of the final structural model.
Table 4: Representative Crystallographic Data and Refinement Parameters for Hydrazine Derivatives
| Parameter | Hydrazinium-1,2-diium bis(3-carboxy-4-hydroxybenzenesulfonate) tetrahydrate nih.gov | 1,1-dimethylhydrazin-1-ium bromide nih.gov | Hydrazinium (B103819) Iodide osti.gov | 2-(Adamantane-1-carbonyl)-N-tert-butylhydrazine-1-carbothioamide uzh.ch |
| Empirical Formula | 0.5N₂H₆²⁺·C₇H₅O₆S⁻·2H₂O | C₂H₉N₂⁺·Br⁻ | [H₅N₂]⁺·I⁻ | C₁₆H₂₇N₃OS |
| Formula Weight | 270.25 | 141.02 | 160.00 | 309.46 |
| Temperature (K) | 296 | 120 | 100 | 160 |
| Crystal System | Triclinic | Monoclinic | Monoclinic | Triclinic |
| Space Group | P-1 | I2/a | P2₁/n | P-1 |
| a (Å) | 7.0620 (5) | 8.8753 (10) | 7.4599 (7) | 6.3890 (3) |
| b (Å) | 7.2069 (4) | 8.0463 (9) | 5.3185 (6) | 9.0984 (4) |
| c (Å) | 11.5995 (8) | 16.0355 (18) | 10.1628 (11) | 14.8687 (6) |
| α (°) | 78.460 (3) | 90 | 90 | 97.468 (3) |
| β (°) | 75.806 (3) | 98.711 (3) | 103.150 (10) | 99.191 (3) |
| γ (°) | 77.379 (3) | 90 | 90 | 92.548 (3) |
| Volume (ų) | 551.77 (6) | 1129.8 (2) | 392.64 (7) | 841.92 (6) |
| Z | 2 | 8 | 4 | 2 |
| R[F² > 2σ(F²)] | 0.040 | 0.021 | 0.0575 | - |
| wR(F²) | 0.107 | 0.057 | 0.1602 | - |
| Goodness-of-fit (S) | 1.12 | 1.08 | 1.022 | - |
Toxicological Profiles and Environmental Impact Assessment
Mammalian Toxicology Research
Carcinogenicity Studies of Propylhydrazine (B1293729) Hydrochloride
Propylhydrazine and its salts are among the numerous hydrazine (B178648) derivatives that have been scrutinized for their carcinogenic potential. pageplace.de Extensive research, primarily in animal models, has demonstrated that a significant percentage of hydrazine compounds exhibit carcinogenic properties, leading to their classification as a major cancer-causing class of chemicals, comparable to polycyclic aromatic hydrocarbons and N-nitroso compounds. pageplace.de
Studies involving the chronic administration of propylhydrazine hydrochloride to Swiss mice have revealed its tumorigenic effects, particularly on the lungs. scispace.com Research has shown a statistically significant increase in the incidence of lung tumors in mice exposed to this compound in their drinking water over their lifespan. nih.gov These tumors have been histopathologically identified as adenomas and adenocarcinomas. nih.gov
Table 1: Lung Tumor Incidence in Swiss Mice Treated with this compound
| Treatment Group | Sex | Lung Tumor Incidence |
| Control | Male | 26% |
| This compound | Male | 46% |
| Control | Female | 36% |
| This compound | Female | 60% |
| Data sourced from a study on the tumorigenic effect of 1-hydrazinophthalazine hydrochloride, a related hydrazine compound, which provides a comparative context for propylhydrazine's effects. nih.gov |
When comparing the carcinogenic potency of various hydrazine analogs, it is evident that their effects can vary significantly in terms of target organs and tumor types. pageplace.de For instance, while propylhydrazine primarily induces lung tumors, other analogs like 1,2-dimethylhydrazine (B38074) dihydrochloride (B599025) are well-known for inducing a high incidence of large bowel tumors. pageplace.de The carcinogenic activity of these compounds is not uniform, and factors such as the chemical structure and the presence of different substituents play a crucial role in determining their specific carcinogenic profile. pageplace.denih.gov
Research has shown that a high percentage of studied hydrazines are carcinogenic in animal models, leading to tumors in various organs including the lungs and the nervous system. pageplace.de The diverse carcinogenic responses to different hydrazine analogs underscore the complexity of their mechanisms of action. pageplace.de
Hepatotoxicity Studies of Hydrazine Derivatives
Hydrazine and its derivatives are well-documented hepatotoxins, capable of causing significant liver damage. nih.govnih.gov The liver is a primary target for the toxic effects of many hydrazine compounds due to its central role in metabolizing foreign substances. nih.govnih.gov
The hepatotoxicity of hydrazine derivatives is largely attributed to the generation of reactive metabolites and subsequent oxidative stress. nih.govresearchgate.netnih.gov The metabolic activation of hydrazines can lead to the formation of free radicals, which are highly reactive species that can damage cellular components, including lipids, proteins, and DNA. nih.govnih.govoup.com This oxidative damage disrupts normal cellular functions and can lead to cell death and inflammation. researchgate.netnih.gov
Key events in hydrazine-induced hepatic injury include:
Oxidative Stress: The formation of reactive oxygen species (ROS) and nitrogen-centered free radicals overwhelms the antioxidant defense systems of the liver cells. researchgate.netnih.gov
Mitochondrial Dysfunction: Hydrazine can impair mitochondrial function, leading to a decrease in ATP production, which is essential for cellular energy. nih.govdtic.mil
Lipid Peroxidation: Free radicals can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation and compromising membrane integrity. tandfonline.com
Endoplasmic Reticulum Stress: The accumulation of unfolded or misfolded proteins due to metabolic disruption can trigger the unfolded protein response, which, if prolonged, can lead to apoptosis. frontiersin.org
The metabolism of hydrazine derivatives is a critical factor in their hepatotoxic effects. nih.govnih.gov The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2E1, plays a significant role in the bioactivation of hydrazines to their toxic metabolites. nih.govfrontiersin.org
The metabolic pathways involved in hydrazine-induced hepatotoxicity include:
Oxidation: Cytochrome P450 enzymes catalyze the oxidation of hydrazines, leading to the formation of reactive intermediates. nih.govucl.ac.uk
Acetylation: N-acetyltransferase 2 (NAT2) is another key enzyme involved in the metabolism of some hydrazine derivatives, such as isoniazid (B1672263). The rate of acetylation can influence an individual's susceptibility to hepatotoxicity. frontiersin.org
The generation of free radical intermediates during the metabolic process is a central event in the toxicity of these compounds. nih.govuniupo.itdntb.gov.ua These reactive species can covalently bind to cellular macromolecules, leading to cellular dysfunction and injury. nih.gov
Table 2: Key Enzymes and Metabolites in Hydrazine Hepatotoxicity
| Enzyme | Role in Metabolism | Resulting Metabolites/Effects |
| Cytochrome P450 (e.g., CYP2E1) | Oxidation of hydrazines | Reactive oxygen species, nitrogen-centered free radicals nih.govfrontiersin.org |
| N-acetyltransferase 2 (NAT2) | Acetylation of specific hydrazine derivatives | Acetylhydrazine and other acetylated metabolites frontiersin.org |
| Monoamine Oxidase (MAO) | Oxidation of some hydrazine derivatives | Formation of free radical species nih.gov |
In Vitro Toxicity Assessment
The evaluation of a chemical's potential to cause harm at the cellular level is a critical component of its toxicological profile. For this compound, in vitro toxicity assessments, which are conducted on microorganisms or cultured cells, provide initial insights into its mechanisms of toxicity, such as its potential to cause genetic mutations or cell death.
Mutagenicity Testing (e.g., Ames Tests)
Many hydrazine compounds that exhibit mutagenic activity in the Ames test have also been found to be active in other genotoxicity assays, such as the bioluminescence test (BLT). nih.gov For instance, studies on a variety of hydrazine derivatives have demonstrated positive results in DNA-repair tests using rat and mouse hepatocytes, indicating their capacity to damage DNA. scispace.com Specifically, compounds like 1,2-dimethylhydrazine and methylhydrazine sulfate (B86663) have shown genotoxic effects in these assays. scispace.com
Furthermore, carcinogenicity studies, which are often linked to mutagenic events, have been conducted on propylhydrazine. Research involving the administration of this compound in the drinking water of mice resulted in an increased incidence of lung tumors, suggesting its potential tumorigenic activity. ca.gov This finding aligns with the broader evidence indicating that several substituted hydrazines are carcinogenic in animal models. ca.gov The genotoxicity of hydrazine derivatives is often attributed to their metabolism, which can produce reactive species that alkylate DNA and proteins. ca.gov
Table 1: Genotoxicity of Related Hydrazine Compounds
| Compound | Test System | Result |
|---|---|---|
| 1,2-Dimethylhydrazine-2HCl | Rat Hepatocyte DNA Repair Test | Positive scispace.com |
| Methylhydrazine sulfate | Rat Hepatocyte DNA Repair Test | Positive scispace.com |
| Phenylhydrazine (B124118) HCl | Rat Hepatocyte DNA Repair Test | Positive scispace.com |
| Hydrazine Hydrate (B1144303) | Mouse Hepatocyte DNA Repair Test | Positive scispace.com |
This table illustrates the genotoxic and carcinogenic potential of various hydrazine compounds, providing context for the potential mutagenicity of this compound.
Cytotoxicity Assays (e.g., MTT assays)
Cytotoxicity assays are used to determine a chemical's toxicity to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method that measures cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity suggests cell death or a loss of proliferation.
While specific MTT assay results for this compound are not detailed in the available literature, this method is standard for assessing the cytotoxicity of related hydrazine derivatives. For example, studies on newly synthesized hydrazide-based histone deacetylase (HDAC) inhibitors use MTT assays to evaluate their cytotoxic (antiproliferative) activities against various human cancer cell lines, such as HeLa (cervical cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). acs.orgnih.gov In these studies, the results are typically presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.
For instance, certain novel hydrazide derivatives have demonstrated potent antiproliferative activities with IC₅₀ values in the micromolar (µM) range against different tumor cell lines. acs.org This approach allows for the comparison of the cytotoxicity of different compounds and their selectivity against various cell types. chemrxiv.orgnih.gov Given this precedent, an MTT assay for this compound would involve exposing a selected cell line (e.g., HepG2) to a range of concentrations of the compound and measuring the resulting impact on cell viability after a set incubation period, typically 24 to 72 hours. acs.orgnih.gov
Table 2: Illustrative Cytotoxicity Data for a Hypothetical Hydrazide Compound
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
|---|---|---|
| HepG2 (Human Liver) | 48 | Example: 75 µM |
| HCT116 (Human Colon) | 48 | Example: 92 µM |
This table provides a hypothetical example of the type of data generated from an MTT cytotoxicity assay, as specific data for this compound is not available. The values are for illustrative purposes only.
Environmental Fate and Impact Considerations
Biodegradability Evaluation
Biodegradability refers to the breakdown of a substance by microorganisms. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to evaluate a chemical's potential to persist in the environment. For compounds like this compound, a test like the OECD 301D (Ready Biodegradability: Closed Bottle Test) could be employed to determine its rate of degradation.
While specific biodegradability data for this compound is limited, information on the parent compound, hydrazine, indicates that it degrades rapidly in the environment, primarily through reaction with oxygen and other chemicals. chemicalbook.com However, the addition of the propyl group may alter its environmental persistence. For context, 1-propanol, which shares the same propyl group, shows significant biodegradation in activated sludge inoculum. chemicalbook.com Studies on more complex hydrazine derivatives have also explored their degradation pathways, such as the nitric oxide-dependent biodegradation of certain molecules. rsc.org A comprehensive evaluation would be necessary to determine the specific rate and extent of this compound's biodegradation in soil and water systems.
Ecotoxicity Studies (e.g., LC50 in Daphnia magna)
Ecotoxicity studies measure the harmful effects of a substance on organisms in the environment. A key test for aquatic toxicity is the determination of the median lethal concentration (LC₅₀) in species like Daphnia magna (a small planktonic crustacean). The 48-hour LC₅₀ value represents the concentration of a chemical that is lethal to 50% of the test organisms within a 48-hour exposure period. oasis-lmc.orgnih.gov
There is a general recommendation to evaluate the LC₅₀ in Daphnia magna to assess the environmental impact of hydrazine derivatives. Although a specific LC₅₀ value for this compound is not found in the reviewed literature, such a study would be a standard part of its environmental risk assessment. nih.gov The results would indicate its potential to harm aquatic invertebrates, which are a crucial part of freshwater ecosystems.
Table 3: Example Ecotoxicity Data for Aquatic Organisms
| Test Species | Test Duration | Endpoint | Value (mg/L) |
|---|---|---|---|
| Daphnia magna | 48 hours | LC₅₀ | Data not available |
| Fathead Minnow | 96 hours | LC₅₀ | Data not available |
This table indicates the standard endpoints measured in ecotoxicity studies. Specific data for this compound is not currently available.
Waste Neutralization and Disposal Protocols
The proper handling and disposal of this compound are critical to prevent environmental contamination and ensure safety. Due to its hazardous nature, it should not be disposed of down the drain without appropriate treatment. ambeed.comrutgers.edu
Standard procedure dictates that waste containing this compound should be handled as hazardous waste. ambeed.com This involves collecting the material in clearly labeled, appropriate containers and handing it over to an authorized waste disposal company in accordance with state, local, and national regulations. chemicalbook.comambeed.com
For chemical neutralization prior to disposal, protocols for related hydrazine compounds suggest the use of an oxidizing agent. One recommended method is treatment with an agent like calcium hypochlorite (B82951) to break down the hydrazine moiety. Industrial waste management plans for similar compounds, such as isopropyl hydrazine hydrochloride, often involve a multi-step process that includes collection, equalization, neutralization, and biological treatment in an effluent treatment plant (ETP). environmentclearance.nic.in It is imperative that any neutralization process is conducted by personnel with specialized knowledge, using appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area. ambeed.comrutgers.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
